molecular formula C7H10O4 B6234869 Propynyl-PEG1-Ac CAS No. 944561-45-9

Propynyl-PEG1-Ac

Cat. No.: B6234869
CAS No.: 944561-45-9
M. Wt: 158.2
InChI Key:
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Description

Propynyl-PEG1-Ac is a compound used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a polyethylene glycol (PEG)-based linker that contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This compound is primarily used in click chemistry and has significant applications in targeted protein degradation.

Mechanism of Action

Target of Action

Propynyl-PEG1-Ac, also known as 2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The specific target protein is determined by the other ligand in the PROTAC molecule .

Mode of Action

This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The formation of this bond allows the PROTAC molecule to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein .

Biochemical Pathways

The action of this compound primarily affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By directing specific proteins for degradation, PROTACs like this compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

The properties of the protac molecule as a whole, including its bioavailability, would be influenced by both the linker and the ligands it connects .

Result of Action

The primary result of this compound’s action is the selective degradation of its target protein . This can lead to a variety of molecular and cellular effects depending on the role of the target protein. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules that can react with the Alkyne or Azide groups, the availability of copper ions needed for the CuAAc reaction, and the conditions within the cell such as pH and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propynyl-PEG1-Ac is synthesized through a series of chemical reactions involving the introduction of the propynyl group into the PEG backbone. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring consistency and high yield. The reaction conditions are carefully controlled to maintain the quality and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Propynyl-PEG1-Ac undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving this compound are triazole-linked compounds, which are crucial in the synthesis of PROTACs and other bioactive molecules .

Comparison with Similar Compounds

Propynyl-PEG1-Ac is unique due to its PEG-based structure and alkyne group, which make it highly versatile in click chemistry. Similar compounds include:

These similar compounds share functional similarities but differ in their specific chemical structures and reactivity, making this compound a distinct and valuable tool in chemical synthesis and research .

Properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-3-10-4-5-11-6-7(8)9/h1H,3-6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHMCWOCIIQXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944561-45-9
Record name 2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid
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